N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
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Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound is related to the class of substances involving the synthesis of pyridine derivatives with potential antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) described the synthesis of 2-[N-(substituted benzothiazolyl) amino] pyridine derivatives and their variable antimicrobial activities against bacterial and fungal strains. This research indicates the compound's relevance in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis Methods
The compound is also involved in studies focusing on chemical synthesis methods. For example, Calvez, Chiaroni, and Langlois (1998) explored the enantioselective synthesis of piperidines, which could be related to the synthesis pathways of benzamide derivatives like the one . Such research contributes to the broader understanding of synthetic chemistry and its applications in creating complex organic molecules (Calvez, Chiaroni, & Langlois, 1998).
Biological Activities and Applications
Further, research by Abu‐Hashem, Al-Hussain, and Zaki (2020) into novel heterocyclic compounds derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties, suggests a potential area of application for related benzamide derivatives in medicinal chemistry. This highlights the importance of such compounds in the search for new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Research
Moreover, compounds related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide have been investigated for their anticancer activities. For example, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with thiazol-2-yl benzene sulfonamide derivatives, demonstrating in vitro cytotoxicity against human breast cancer cell lines, suggesting potential applications in cancer research (Vellaiswamy & Ramaswamy, 2017).
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-8-4-3-7-15(17)21(27)26(13-14-6-5-11-24-12-14)22-25-19-18(29-2)10-9-16(23)20(19)30-22/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUMZXLKVIUHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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